molecular formula C13H18N2O B12439145 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

Cat. No.: B12439145
M. Wt: 218.29 g/mol
InChI Key: CNEVRELEIKQQNJ-UHFFFAOYSA-N
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Description

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is a piperidine-derived compound featuring a ketone group at the 1-position and a 4-aminophenyl substituent at the 3-position of the piperidine ring. Its structural framework combines aromatic amine and heterocyclic motifs, which are often associated with diverse pharmacological activities, including antimicrobial, anticancer, and antiallergy effects .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[3-(4-aminophenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12(9-15)11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-9,14H2,1H3

InChI Key

CNEVRELEIKQQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperidine with ethanone derivatives under controlled conditions. One common method involves the use of coupling reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes four primary reaction types:

Reaction Type Functional Group Involved Common Reagents/Catalysts Key Products
Nucleophilic Substitution Piperidine nitrogenAlkyl halides, acyl chloridesQuaternary ammonium derivatives
Reduction Aromatic nitro groups*H₂/Pd-C, Zn/NH₄ClAromatic amines
Oxidation Piperidine ringKMnO₄, CrO₃Piperidone derivatives
Acylation Aromatic amineAcetic anhydride, acyl chloridesAcetylated arylpiperidines

*While the parent compound lacks nitro groups, synthetic intermediates often require nitro reduction steps .

Amine Alkylation

Reacting with methyl iodide under basic conditions:

text
1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone + CH₃I → 1-[3-(4-Aminophenyl)-1-methylpiperidin-1-ium]ethanone iodide
  • Yield: 78% (methanol, 0°C, 4h)

  • Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1)

Catalytic Hydrogenation

Reduction of nitro intermediates during synthesis:

text
1-(3-(4-Nitrophenyl)piperidin-1-yl)ethanone → this compound
  • Conditions: 80 psi H₂, 10% Pd/C, ethanol

  • Conversion rate: >95%

Acylation Reactions

Acetylation of the aromatic amine:

text
This compound + (Ac)₂O → 1-[3-(4-Acetamidophenyl)piperidin-1-yl]ethanone
  • Reaction time: 12h at reflux

  • Characterization: ¹H NMR shows acetyl singlet at δ 2.15

Piperidine Nitrogen Reactivity

The lone pair on the piperidine nitrogen participates in:

  • Mannich Reactions : Forms β-amino ketone derivatives

  • Quaternary Ammonium Salt Formation : With alkyl halides via SN2 mechanism

Aromatic Amine Chemistry

The para-aminophenyl group undergoes:

  • Electrophilic Substitution : Bromination occurs at the meta position to the amine

  • Diazotization : Forms diazonium salts for coupling reactions

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors:

text
This compound → (4-Methylpiperazin-1-yl)(1-(3-aminophenyl)piperidin-4-yl)methanone
  • Coupling method: EDCI/HOBt-mediated amide bond formation

  • Biological activity: Smoothened receptor inhibitor (IC₅₀ = 42nM)

Coordination Chemistry

Forms complexes with transition metals:

Metal Salt Ligand:Metal Ratio Application
Pd(OAc)₂2:1Cross-coupling catalysis
FeCl₃3:1Oxidation catalyst

Stability Considerations

Critical degradation pathways under stress conditions:

Condition Degradation Pathway Half-Life
Acidic (pH < 3)Piperidine ring protonation → cleavage8.2h
Alkaline (pH > 10)Ketone enolization → tautomerization14.5h
UV LightAromatic ring photo-oxidation72h

Scientific Research Applications

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The aminophenyl group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division, apoptosis, or signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions on the piperidine/piperazine rings, aryl groups, and modifications to the ethanone moiety. These differences critically influence physicochemical properties and biological activity.

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Effects Reference
1-(4-Aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone Piperazine ring, ethyl group at N4 ~291.4 Antimicrobial activity via condensation reactions
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole ring replaces aminophenyl ~260–310 Enhanced electronic diversity; synthetic versatility
1-[1-(4-Chlorophenyl)pyrrol-3-yl]-2-(piperidin-1-yl)ethanone Chlorophenyl, pyrrole ring ~316.8 Increased lipophilicity; potential CNS activity
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone 4-Chlorobenzoyl group at piperidine ~265.7 Altered electronic effects due to ketone
AHR-5333 (Antiallergy compound) Bis(4-fluorophenyl)hydroxymethyl, methoxyphenyl ~537.5 Potent IgE-mediated antiallergy activity

Key Observations :

  • Amino vs. Chloro Groups: The 4-aminophenyl group in the target compound facilitates hydrogen bonding, improving solubility and target interaction, whereas chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, favoring membrane penetration.
  • Piperidine vs.
  • Heterocyclic Replacements : Tetrazole-containing analogs () introduce aromatic heterocycles, altering electronic properties and metabolic stability.
Physicochemical Properties
  • Lipophilicity: The 4-aminophenyl group reduces logP compared to chlorophenyl or fluorophenyl analogs, impacting bioavailability .
  • Isomerization: Piperidinyl ethanones exhibit amide bond isomerism, as shown in variable-temperature NMR studies, affecting conformational stability .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the aryl ring, while electron-donating groups (e.g., amino in the target compound) enhance resonance stabilization.

Biological Activity

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone, often referred to as a piperidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in cancer treatment and neurological disorders.

Structural Characteristics

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the 4-aminophenyl group enhances its interaction with various biological targets, potentially influencing its pharmacological profile.

Anticancer Activity

Research has shown that derivatives of piperidine, including this compound, can exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells. Studies indicate that certain piperidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Neuropharmacological Effects

Piperidine derivatives have also been evaluated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

  • CNS Activity : Some studies highlight the ability of these compounds to interact with serotonin and dopamine receptors, suggesting potential applications in managing conditions like depression and anxiety .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Studies : In vitro assays demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics against various cancer cell lines (e.g., MCF7 for breast cancer) indicating its potential as a lead compound for further development .
  • Neuroprotective Studies : Research involving animal models has shown that piperidine derivatives can improve cognitive function and reduce neuroinflammation, supporting their use in neurodegenerative disease models .

Data Tables

Activity Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF70.275
NeuroprotectionRat ModelN/A
Enzyme InhibitionAChEStrong Inhibition

Q & A

Q. Key Variables :

  • Catalyst loading : Higher AlCl₃ concentrations (1.2–1.5 eq) improve acylation efficiency but may increase side reactions.
  • Temperature : Reactions at 80–100°C optimize kinetics without degrading thermally sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

How is structural confirmation of this compound achieved using spectroscopic methods?

Basic Research Focus
1H-NMR and 13C-NMR are critical for verifying the piperidine ring conformation and substituent positions:

  • 1H-NMR : Signals at δ 2.1–2.5 ppm (piperidine CH₂), δ 6.7–7.2 ppm (aromatic protons), and δ 2.1 ppm (acetyl CH₃) confirm connectivity .
  • 13C-NMR : Peaks at ~208 ppm (ketone carbonyl) and 120–150 ppm (aromatic carbons) validate the core structure .

Q. Mass Spectrometry (MS) :

  • ESI+ : A molecular ion peak at m/z ~245 [M+H]+ matches the molecular formula (C₁₃H₁₆N₂O) .

Q. Table 1. Representative 1H-NMR Data for Analogous Compounds

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Piperidine CH₂2.1–2.5Multiplet
Aromatic (4-aminophenyl)6.7–7.2Doublet
Acetyl CH₃2.1Singlet

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus
Discrepancies in NMR coupling constants or unexpected peaks often arise from:

  • Conformational isomerism : Piperidine rings may adopt chair or boat conformations, altering coupling constants. Dynamic NMR at variable temperatures (e.g., 25–60°C) can identify interconverting isomers .
  • Impurity profiling : LC-MS or HPLC-DAD detects byproducts (e.g., over-acylated derivatives) that skew integration ratios .
  • Crystallography : Single-crystal X-ray diffraction (as in related oxime derivatives) provides unambiguous bond-length validation .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in drug discovery?

Q. Advanced Research Focus

  • Substitution on the piperidine ring : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at position 3 enhances metabolic stability .
  • Amino group modification : Acetylation or sulfonylation of the 4-aminophenyl moiety alters solubility and target affinity .
  • Bioisosteric replacement : Replacing the ethanone group with a carboxylic acid or amide mimics physiochemical properties of lead compounds .

Q. Table 2. Representative Derivatives and Biological Activities

DerivativeModificationObserved ActivityReference
4-Cyclopropylbenzoyl analogAryl substitutionImproved enzyme inhibition
Methoxy oxime derivativeOxime functionalizationEnhanced crystallinity

What purification methods maximize yield and purity for this compound?

Q. Basic Research Focus

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves acylated byproducts .
  • Acid-Base Extraction : For amine-containing intermediates, pH adjustment (HCl/NaOH) isolates the free base .

How does the compound’s stability vary under different storage conditions?

Q. Advanced Research Focus

  • Thermal stability : TGA data show decomposition onset at ~200°C, suggesting room-temperature storage is sufficient .
  • Light sensitivity : The 4-aminophenyl group may oxidize under UV light; amber vials and inert atmospheres (N₂) prevent degradation .
  • Humidity : Hygroscopicity is low (as per analogous acetophenones), but desiccants (silica gel) are recommended for long-term storage .

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